molecular formula C23H24N2O4 B11341638 3,4,5-trimethoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

3,4,5-trimethoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11341638
M. Wt: 392.4 g/mol
InChI Key: POJFYXMWXCLXJP-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound characterized by its trimethoxyphenyl, methylphenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where the benzamide is reacted with a pyridine derivative under basic conditions.

    Attachment of the Methylphenyl Group: The final step involves the attachment of the methylphenyl group through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its combination of trimethoxyphenyl, methylphenyl, and pyridinyl groups, which confer specific chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O4/c1-16-8-10-17(11-9-16)15-25(21-7-5-6-12-24-21)23(26)18-13-19(27-2)22(29-4)20(14-18)28-3/h5-14H,15H2,1-4H3

InChI Key

POJFYXMWXCLXJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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